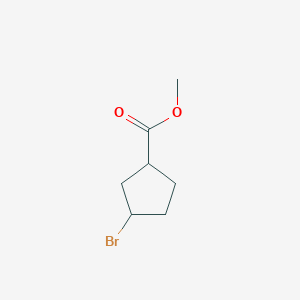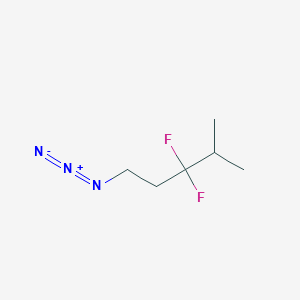
1-Azido-3,3-difluoro-4-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3,3-difluoro-4-methylpentane is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a pentane backbone
Métodos De Preparación
The synthesis of 1-Azido-3,3-difluoro-4-methylpentane typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-bromo-3,3-difluoro-4-methylpentane, reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Análisis De Reacciones Químicas
1-Azido-3,3-difluoro-4-methylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include sodium azide for substitution, lithium aluminum hydride for reduction, and copper catalysts for cycloaddition. Major products formed from these reactions include substituted pentanes, amines, and triazoles.
Aplicaciones Científicas De Investigación
1-Azido-3,3-difluoro-4-methylpentane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling and tracking purposes.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-Azido-3,3-difluoro-4-methylpentane exerts its effects depends on the specific reaction or application. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
1-Azido-3,3-difluoro-4-methylpentane can be compared with other azido and fluorinated compounds:
1-Azido-3,3-difluoropropane: Similar structure but with a shorter carbon chain.
1-Azido-2,2-difluoroethane: Even shorter carbon chain and different reactivity.
1-Azido-3,3-difluoro-4-methylhexane: Longer carbon chain, potentially different physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the azido group and difluoromethyl group, which imparts distinct chemical properties and reactivity patterns.
Propiedades
IUPAC Name |
1-azido-3,3-difluoro-4-methylpentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N3/c1-5(2)6(7,8)3-4-10-11-9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEUBBZIIRCWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B2463699.png)
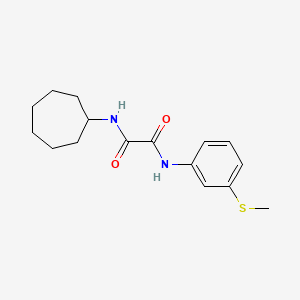
![N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2463703.png)
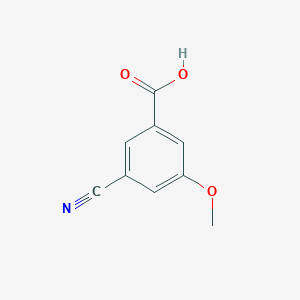
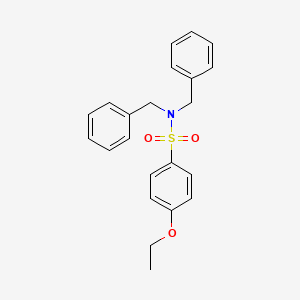
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,4-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2463707.png)
![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463710.png)
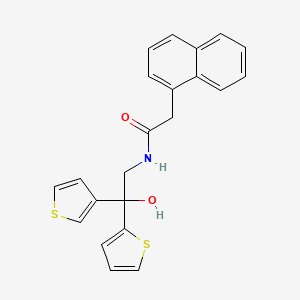
![5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2463714.png)
![3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2463715.png)
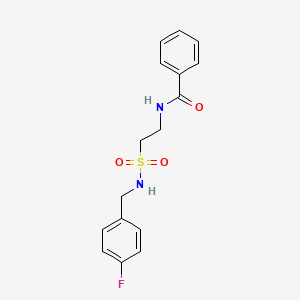
![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate](/img/structure/B2463718.png)
![3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2463721.png)
